molecular formula C17H14Cl2O2 B2831095 (2E)-1-(3,4-Dichlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one CAS No. 428853-81-0

(2E)-1-(3,4-Dichlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one

Cat. No.: B2831095
CAS No.: 428853-81-0
M. Wt: 321.2
InChI Key: XYMULKFGTLJBNS-BJMVGYQFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-1-(3,4-Dichlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. Its structure features a 3,4-dichlorophenyl group at the 1-position and a 4-ethoxyphenyl group at the 3-position of the propenone backbone.

Properties

IUPAC Name

(E)-1-(3,4-dichlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2O2/c1-2-21-14-7-3-12(4-8-14)5-10-17(20)13-6-9-15(18)16(19)11-13/h3-11H,2H2,1H3/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYMULKFGTLJBNS-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-1-(3,4-Dichlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone , is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Chalcones are known for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

  • Molecular Formula : C17H14Cl2O2
  • Molecular Weight : 321.2 g/mol
  • CAS Number : 1486549-12-5

Anticancer Activity

Chalcones have been extensively studied for their anticancer properties. This compound has shown promising results in inhibiting cancer cell proliferation through various mechanisms:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspases and modulating the expression of pro-apoptotic and anti-apoptotic proteins. Additionally, it can inhibit key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways .
  • Case Study : In a study evaluating the effects of chalcone derivatives on breast cancer cell lines, this compound exhibited a dose-dependent decrease in cell viability with an IC50 value significantly lower than that of standard chemotherapeutics .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated:

  • Antibacterial Activity : Research indicates that chalcones can exhibit potent antibacterial activity against various strains of bacteria. In particular, this compound demonstrated effective inhibition of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) comparable to conventional antibiotics .
PathogenMIC (µg/mL)Control (Antibiotic)Control MIC (µg/mL)
Staphylococcus aureus12.5Ciprofloxacin2
Escherichia coli25Ampicillin10

Anti-inflammatory Activity

Chalcones are also recognized for their anti-inflammatory effects:

  • Mechanism : The compound may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 by blocking NF-kB signaling pathways .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound suggests good gastrointestinal absorption and low toxicity:

  • Absorption : Studies indicate that this compound has an oral absorption rate exceeding 90%, which is favorable for therapeutic applications .
  • Toxicity Profile : Toxicological assessments reveal no significant adverse effects at therapeutic doses, supporting its potential use in clinical settings .

Comparison with Similar Compounds

Comparison with Structurally Similar Chalcones

Substituent Variations and Electronic Properties

The electronic properties of chalcones are heavily influenced by substituents on the aromatic rings. Below is a comparative analysis of key analogs:

Compound Name Substituents (Position) HOMO-LUMO Gap (eV) Key Findings
Target Compound 3,4-Cl₂; 4-OEt Not reported Ethoxy group enhances electron-donating capacity compared to halogens .
(2E)-1-(3,4-Dichlorophenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one 3,4-Cl₂; 2-OH 3.8 (DFT/B3LYP) Hydroxyl group enables intramolecular hydrogen bonding, stabilizing crystal packing .
(2E)-3-(4-Chlorophenyl)-1-(2,3,4-trichlorophenyl)prop-2-en-1-one 2,3,4-Cl₃; 4-Cl Not reported Increased halogenation reduces solubility but improves thermal stability .
(2E)-1-(4-Ethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one 4-OEt; 3-F Not reported Fluorine substituent introduces electronegativity, altering dipole moments .
(2E)-1-(3,4-Dichlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one 3,4-Cl₂; 4-CH₃ 4.2 (DFT/B3LYP) Methyl group provides steric bulk but lacks hydrogen-bonding capability .

Key Observations :

  • Halogen substituents (Cl, F) improve thermal stability and molecular rigidity but may reduce solubility in polar solvents .

Crystallographic and Structural Comparisons

Bond Lengths and Angles:
  • The C=O bond length in the target compound is expected to align with reported chalcones (~1.22–1.24 Å), while the C=C bond in the α,β-unsaturated system typically ranges from 1.32–1.35 Å .
  • In (2E)-3-(3,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one, the dihedral angle between aromatic rings is 8.6° , indicating near-planarity due to conjugation . By contrast, bulkier substituents (e.g., ethoxy) may increase torsional angles, as seen in compounds with 3,4-dimethoxy groups (~12–15°) .
Hydrogen Bonding and Packing:
  • Hydroxyl-containing analogs (e.g., 4-hydroxyphenyl derivatives) form O–H···O hydrogen bonds , creating layered crystal structures .
  • The ethoxy group in the target compound lacks hydrogen-bonding donors, favoring van der Waals interactions or π-π stacking, as observed in (2E)-1-(4-ethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one .

Physicochemical Properties

Property Target Compound (2E)-1-(3,4-Dichlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one (2E)-3-(4-Chlorophenyl)-1-(2,3,4-trichlorophenyl)prop-2-en-1-one
Molecular Weight (g/mol) 325.18 291.17 344.44
Melting Point (°C) Not reported 120–122 145–147
Solubility Low in H₂O Insoluble in H₂O; soluble in DMSO Insoluble in H₂O; soluble in chloroform

Trends :

  • Higher halogen content correlates with increased molecular weight and melting points .
  • Ethoxy and methyl groups improve organic solvent solubility compared to polar substituents like hydroxyl .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.